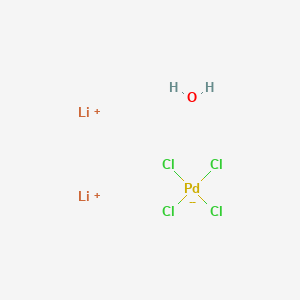

Lithium tetrachloropalladate(ii)hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

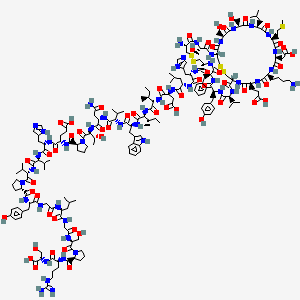

Lithium tetrachloropalladate(ii)hydrate is a chemical compound with the linear formula Li2PdCl4 · xH2O . It is often used as a catalyst in organic reactions . The compound appears as a red to brown powder or chunks .

Molecular Structure Analysis

The molecular weight of Lithium tetrachloropalladate(ii)hydrate is 262.11 (anhydrous basis) . The compound’s structure is represented by the SMILES string [Li+]. [Li+].O.Cl [Pd–] (Cl) (Cl)Cl .Physical And Chemical Properties Analysis

Lithium tetrachloropalladate(ii)hydrate is a powder or chunky substance that is brown in color . The concentration of Pd is ≤39.2% (gravimetric) and ≤52.3% (chlorine basis (silver nitrate titration)) .Applications De Recherche Scientifique

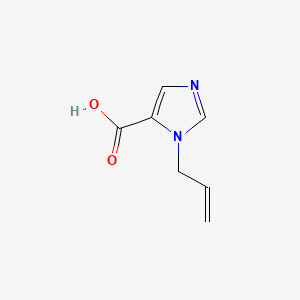

Lithium tetrachloropalladate(II) is used in organometallic chemistry for reactions such as cleaving allylsilanes in hydroxylic solvents to form allyl-palladium complexes and organic cleavage products (J. M. Kliegman, 1971).

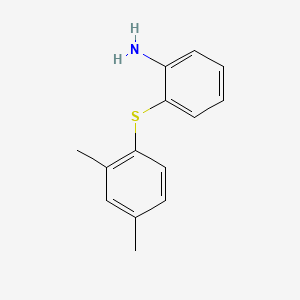

It has applications in aromatic metalation reactions with aromatic aldoximes and ketoximes, forming chloro-bridged complexes with ortho-attached palladium-carbon σ-bonding (H. Onoue, K. Minami, K. Nakagawa, 1970).

In molecular dynamics studies, Lithium tetrachloropalladate(II) hydrate provides insights into the hydration structure of lithium ions, which is crucial for understanding lithium's interactions in various chemical environments (Hannes H. Loeffler, B. Rode, 2002).

The compound is also significant in the study of lithium insertion into materials like manganese spinels, which is important for understanding lithium's behavior in battery technologies (M. Thackeray, W. David, P. Bruce, J. Goodenough, 1983).

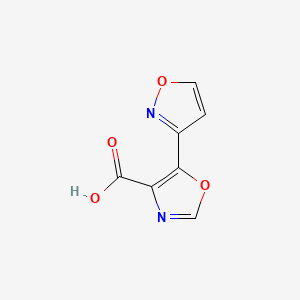

Lithium tetrachloropalladate(II) hydrate's interaction with various ligands, including pyridylferrocene, oxazolines, and cyclopentadienyl derivatives, has been studied, providing valuable data for the development of new palladium-based catalysts and materials (A. Kasahara, T. Izumi, Mitsugi Maemura, 1977).

Safety And Hazards

When handling Lithium tetrachloropalladate(ii)hydrate, it is advised to avoid dust formation and ingestion or inhalation of the compound . In case of skin contact, wash off immediately with plenty of water . If inhaled, move the person to fresh air . It is not classified as a hazardous substance or mixture .

Propriétés

IUPAC Name |

dilithium;tetrachloropalladium(2-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Li.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOUIQUPOAWKJL-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].O.Cl[Pd-2](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2Li2OPd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679581 |

Source

|

| Record name | Lithium tetrachloropalladate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tetrachloropalladate(ii)hydrate | |

CAS RN |

123334-21-4 |

Source

|

| Record name | Lithium tetrachloropalladate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)

![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)